

Dimethylammonium formate CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethylammonium formate*

Cat. No.: *B1259819*

[Get Quote](#)

An In-depth Technical Guide to Dimethylammonium Formate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **dimethylammonium formate**, a chemical compound with applications in organic synthesis and potential relevance in drug development. This document details its chemical and physical properties, outlines a synthesis protocol, and discusses its potential applications, with a focus on data presentation and experimental methodology.

Chemical and Physical Properties

Dimethylammonium formate is the ammonium salt formed from the reaction of dimethylamine and formic acid. Its properties are summarized below.

General Properties

Property	Value	Source
CAS Number	33978-97-1	[1] [2]
Molecular Formula	C ₃ H ₉ NO ₂	[1]
Molecular Weight	91.11 g/mol	[1] [2]
IUPAC Name	formic acid;N-methylmethanamine	[1]
Synonyms	dimethylamine formate, SCHEMBL1925156	[1]

Computed Physicochemical Properties

The following table presents computed physicochemical properties for **dimethylammonium formate**. Experimental data for properties such as melting and boiling points are not readily available in the literature.[\[2\]](#)

Property	Value	Source
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	0	[1]
Exact Mass	91.063328530 Da	[1]
Monoisotopic Mass	91.063328530 Da	[1]
Topological Polar Surface Area	49.3 Å ²	[1]
Heavy Atom Count	6	[1]
Complexity	33.1	[1]

Synthesis of Dimethylammonium Formate

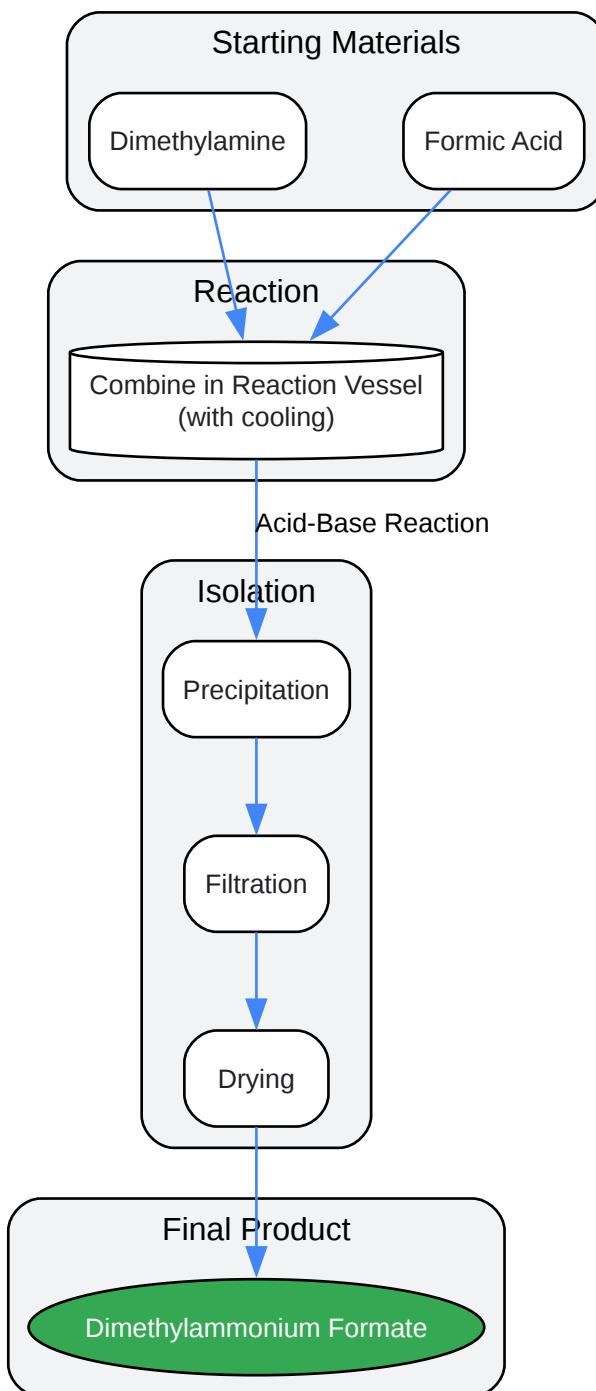
The synthesis of **dimethylammonium formate** is a straightforward acid-base reaction between dimethylamine and formic acid.

Experimental Protocol

Objective: To synthesize **dimethylammonium formate** from dimethylamine and formic acid.

Materials:

- Dimethylamine (e.g., 40% solution in water or as a gas)
- Formic acid (e.g., ≥95%)
- Anhydrous diethyl ether or other suitable non-polar solvent for precipitation
- Ice bath
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Buchner funnel and filter paper
- Vacuum flask


Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a pre-determined molar equivalent of dimethylamine solution.
- Cool the flask in an ice bath to manage the exothermic nature of the reaction.
- Slowly add one molar equivalent of formic acid dropwise to the cooled and stirring dimethylamine solution. Maintain the temperature of the reaction mixture below 20°C.
- After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the reaction goes to completion.

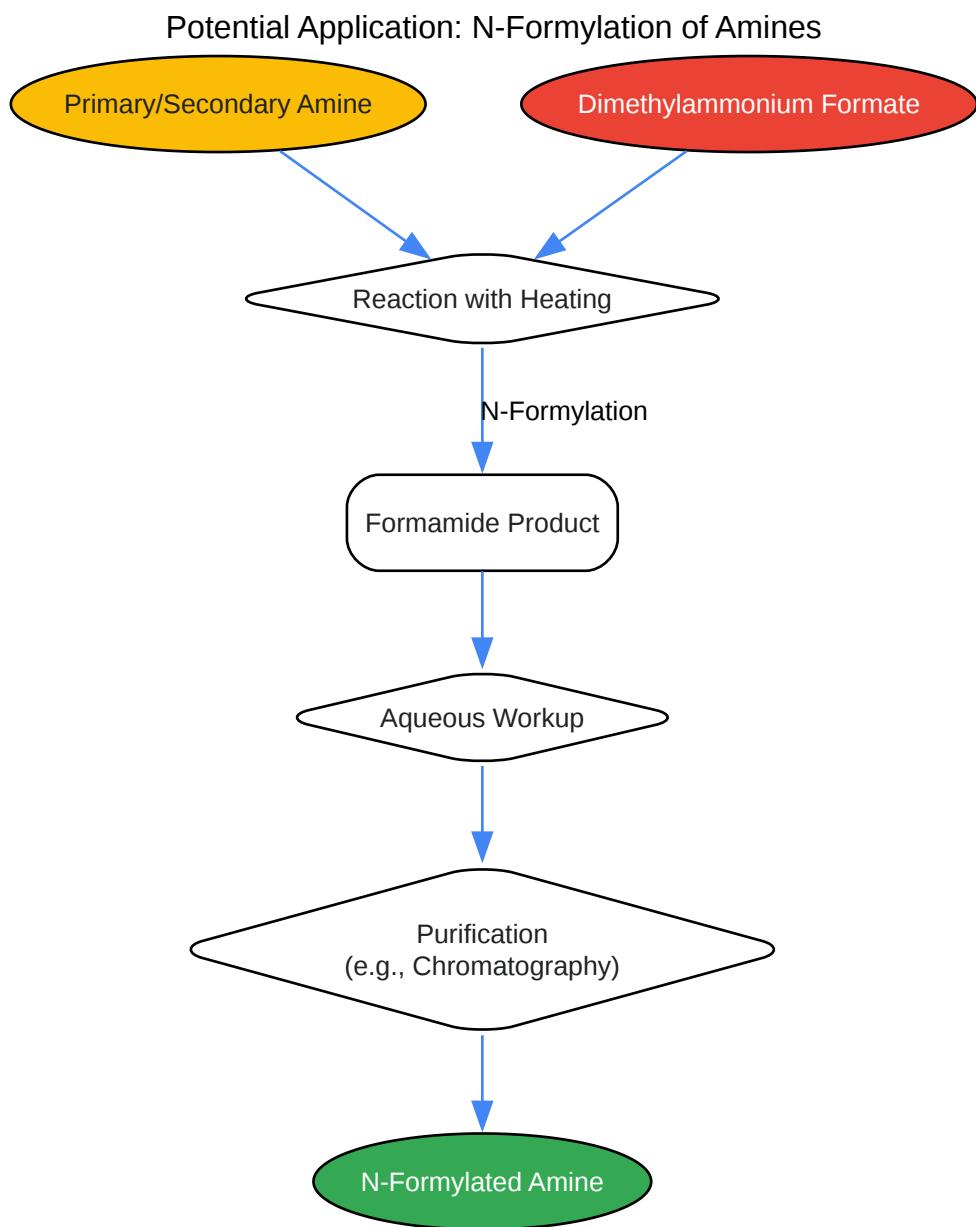
- If the product is to be isolated as a solid, the resulting aqueous solution can be concentrated under reduced pressure. Alternatively, the salt can be precipitated by the addition of a non-polar solvent like anhydrous diethyl ether.
- Collect the precipitated solid by vacuum filtration using a Buchner funnel.
- Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
- Dry the resulting white solid under vacuum to obtain pure **dimethylammonium formate**.

Diagram of Synthesis Workflow:

Synthesis of Dimethylammonium Formate

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **dimethylammonium formate**.


Applications in Drug Development and Organic Synthesis

While specific applications of **dimethylammonium formate** are not extensively documented, its constituent ions, dimethylammonium and formate, play roles in various chemical transformations. It can be considered as a source of formate for reduction reactions and as a mild base. Its applications can be inferred from those of the closely related and more commonly used ammonium formate.^{[3][4]}

Potential as a Formylating Agent

Ammonium formates can be used in the N-formylation of primary and secondary amines, a crucial step in the synthesis of many pharmaceutical compounds. The formyl group serves as a common protecting group for amines.

Logical Workflow for N-Formylation:

[Click to download full resolution via product page](#)

Caption: A logical workflow for the use of **dimethylammonium formate** in N-formylation.

Use in Catalytic Transfer Hydrogenation

Ammonium formate is a well-known hydrogen donor in catalytic transfer hydrogenation, often in the presence of a palladium catalyst.^[3] By analogy, **dimethylammonium formate** could potentially serve a similar role, decomposing *in situ* to provide hydrogen for the reduction of various functional groups, such as alkenes, alkynes, and nitro groups.

Signaling Pathways and Biological Activity

There is currently limited direct evidence in the scientific literature detailing specific signaling pathways modulated by **dimethylammonium formate**. However, formate itself is a key metabolite in one-carbon metabolism, which is crucial for the biosynthesis of nucleotides and amino acids.^[5] Dysregulation of one-carbon metabolism has been implicated in various diseases, including cancer. The biological activity of **dimethylammonium formate** would likely be attributable to the individual actions of dimethylamine and formate upon dissociation. Further research is required to elucidate any specific biological roles of the combined salt.

Conclusion

Dimethylammonium formate is a readily synthesized ammonium salt with potential applications in organic synthesis, particularly as a formylating agent and in catalytic transfer hydrogenation. While its direct applications in drug development are not yet well-established, the importance of its constituent ions in biological and chemical processes suggests that it may be a useful reagent for further investigation by researchers and scientists in the field. The provided protocols and data serve as a foundational guide for the use and study of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethylamine formate | C3H9NO2 | CID 129819039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Ammonium formate - Wikipedia [en.wikipedia.org]
- 4. Applications of Ammonium Formate_Chemicalbook [chemicalbook.com]
- 5. Formate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Dimethylammonium formate CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1259819#dimethylammonium-formate-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1259819#dimethylammonium-formate-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com